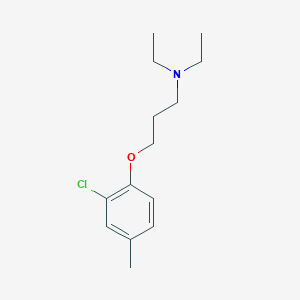![molecular formula C19H27N3O5S B5156732 ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate](/img/structure/B5156732.png)
ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)-1-piperidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as EPPI or EPPIC, and it has been found to have a variety of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
EPPI has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer treatment. EPPI has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
EPPI has also been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. In these studies, EPPI has been found to have neuroprotective and anti-inflammatory effects, as well as the ability to regulate glucose metabolism.
Mecanismo De Acción
The mechanism of action of EPPI is complex and not fully understood. However, it is believed that EPPI works by inhibiting specific enzymes and receptors that are involved in the growth and proliferation of cancer cells. EPPI has also been found to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-diabetic properties.
Biochemical and Physiological Effects:
EPPI has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, neuroprotective, and anti-inflammatory properties, EPPI has also been found to have analgesic and anti-convulsant effects. These effects make EPPI a potentially valuable compound for the development of new pain management and anti-epileptic therapies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPPI has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. EPPI is also soluble in a variety of solvents, making it easy to work with in the lab. However, EPPI does have some limitations. It is a relatively new compound, and there is still much that is not understood about its mechanism of action and potential side effects. Additionally, EPPI is a complex molecule, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are many potential future directions for research on EPPI. One area of interest is the development of new cancer therapies based on the compound. Researchers are also exploring the potential of EPPI for the treatment of other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, there is interest in further understanding the mechanism of action of EPPI and identifying potential side effects associated with its use.
In conclusion, EPPI is a complex chemical compound that has been widely studied for its potential applications in scientific research. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a promising candidate for the development of new therapies for a variety of diseases. While there is still much that is not understood about EPPI, its potential for future research is vast.
Métodos De Síntesis
The synthesis method for EPPI involves a series of chemical reactions that require specialized equipment and expertise. The starting materials for the synthesis of EPPI are piperidine, 4-(2-oxo-1-piperidinyl)phenylsulfonyl chloride, and ethyl chloroformate. These materials are combined in a specific order and under specific conditions to produce EPPI.
Propiedades
IUPAC Name |
ethyl 4-[[4-(2-oxopiperidin-1-yl)phenyl]sulfonylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5S/c1-2-27-19(24)21-13-10-15(11-14-21)20-28(25,26)17-8-6-16(7-9-17)22-12-4-3-5-18(22)23/h6-9,15,20H,2-5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDVFFTYQURHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)

![5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5156681.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5156704.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5156733.png)

![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B5156748.png)

![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)